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Cat. No.: B1280216 Get Quote

Synthesis of 5-Bromopyridine-2,3-diol: An
Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-
Bromopyridine-2,3-diol, a valuable building block in medicinal chemistry and drug

development. Two potential synthetic routes are presented. The primary route detailed is a

multi-step synthesis commencing from 2-aminopyridine, proceeding through bromination,

nitration, and reduction to form the key intermediate 2,3-diamino-5-bromopyridine. This

intermediate subsequently undergoes a double diazotization followed by hydrolysis to yield the

target compound. An alternative, more direct route involving the bromination of pyridine-2,3-diol

is also discussed. This protocol includes comprehensive methodologies, safety precautions,

and characterization data to guide researchers in the successful synthesis of 5-
Bromopyridine-2,3-diol.

Introduction
5-Bromopyridine-2,3-diol is a heterocyclic compound of significant interest in the field of

pharmaceutical sciences. Its structure, featuring a pyridine core with bromo and hydroxyl

functionalities, makes it a versatile precursor for the synthesis of a wide range of biologically

active molecules. The development of robust and well-documented synthetic procedures is

crucial for ensuring the accessibility of this compound for research and development purposes.
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This application note outlines a detailed experimental procedure for its preparation, targeting

researchers and professionals in organic synthesis and drug discovery.

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for the final product

and key intermediates is provided below. It is imperative to consult the full Safety Data Sheet

(SDS) for each chemical before handling.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance
Key
Hazards

5-

Bromopyridin

e-2,3-diol

C₅H₄BrNO₂ 189.99 249

Very pale

yellow to

yellow

powder

Skin, eye,

and

respiratory

irritation

2-Amino-5-

bromopyridin

e

C₅H₅BrN₂ 173.01 137-139

Off-white to

tan crystalline

powder

Toxic if

swallowed,

skin and eye

irritation

2-Amino-5-

bromo-3-

nitropyridine

C₅H₄BrN₃O₂ 218.01 210-212

Yellow to

orange

powder

Strong

oxidizer, skin

and eye

irritation

2,3-Diamino-

5-

bromopyridin

e

C₅H₆BrN₃ 188.03

155

(decomposes

)

Light yellow

to purple or

light brown

powder

Skin, eye,

and

respiratory

irritation

Synthetic Route 1: Multi-step Synthesis from 2-
Aminopyridine
This route involves four main stages: bromination, nitration, reduction, and

diazotization/hydrolysis.
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Diagram of the Synthetic Pathway

Step 1: Bromination Step 2: Nitration Step 3: Reduction Step 4: Diazotization & Hydrolysis

2-Aminopyridine 2-Amino-5-bromopyridine
 Br₂ / Acetic Acid 

2-Amino-5-bromo-3-nitropyridine
 HNO₃ / H₂SO₄ 

2,3-Diamino-5-bromopyridine
 Fe / NH₄Cl 

5-Bromopyridine-2,3-diol

 1. NaNO₂ / H₂SO₄

 2. H₂O, Δ 

Click to download full resolution via product page

Caption: Multi-step synthesis of 5-Bromopyridine-2,3-diol from 2-Aminopyridine.

Experimental Protocol
Reagents and Equipment:

2-Aminopyridine

Glacial Acetic Acid

Bromine

Sodium hydroxide solution (40%)

Round-bottom flask with a stirrer, dropping funnel, and condenser

Ice bath

Procedure:

In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 mol) in glacial acetic acid

(200 mL) in a round-bottom flask equipped with a mechanical stirrer and a dropping

funnel.

Cool the solution to below 20°C using an ice bath.
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Slowly add a solution of bromine (1.0 mol) in glacial acetic acid (100 mL) dropwise with

vigorous stirring over approximately 1 hour. Maintain the temperature below 20°C initially.

After about half of the bromine solution has been added, the temperature can be allowed

to rise to 50°C.

Once the addition is complete, continue stirring for an additional hour.

Dilute the reaction mixture with water (250 mL) to dissolve the precipitated hydrobromide

salt.

Neutralize the solution with a 40% sodium hydroxide solution, keeping the mixture cool

with an ice bath.

Collect the precipitated solid by filtration, wash with cold water until the washings are

neutral, and dry the product.

Further purification can be achieved by recrystallization from a suitable solvent like

ethanol.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

2-Aminopyridine 94.11 94.11 1.0

Bromine 159.81 159.81 1.0

Acetic Acid 60.05 - -

Reagents and Equipment:

2-Amino-5-bromopyridine

Concentrated Sulfuric Acid

Fuming Nitric Acid

Round-bottom flask with a stirrer, dropping funnel, and thermometer
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Ice bath

Procedure:

In a fume hood, add concentrated sulfuric acid (250 mL) to a three-necked flask equipped

with a stirrer, thermometer, and dropping funnel, and cool it in an ice-salt bath to 0-5°C.

Slowly add 2-amino-5-bromopyridine (0.5 mol) to the cold sulfuric acid, ensuring the

temperature does not exceed 5°C.

Add fuming nitric acid (0.55 mol) dropwise while maintaining the temperature at 0°C.

After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature

for 1 hour, and finally at 50-60°C for 1 hour.

Cool the reaction mixture and carefully pour it onto crushed ice (2.5 L).

Neutralize the solution with a 40% sodium hydroxide solution while cooling.

Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

2-Amino-5-

bromopyridine
173.01 86.5 0.5

Fuming Nitric Acid 63.01 34.6 0.55

Sulfuric Acid 98.08 - -

Reagents and Equipment:

2-Amino-5-bromo-3-nitropyridine

Iron powder

Ammonium chloride
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Isopropanol

Water

Round-bottom flask with a reflux condenser and stirrer

Procedure:

To a solution of 2-amino-5-bromo-3-nitropyridine (0.1 mol) in a mixture of isopropanol (200

mL) and water (100 mL), add ammonium chloride (0.2 mol) and iron powder (0.3 mol).[1]

Heat the mixture to 90°C with stirring for approximately 45-60 minutes. Monitor the

reaction by TLC.[1]

After the reaction is complete, cool the mixture and dilute it with ethyl acetate.

Filter the mixture to remove the iron salts and wash the filter cake with ethyl acetate.

Separate the organic layer, wash it with saturated brine, dry it over anhydrous sodium

sulfate, and concentrate it under reduced pressure to obtain the crude product.[1]

The product can be purified by recrystallization.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

2-Amino-5-bromo-3-

nitropyridine
218.01 21.8 0.1

Iron Powder 55.85 16.75 0.3

Ammonium Chloride 53.49 10.7 0.2

Reagents and Equipment:

2,3-Diamino-5-bromopyridine

Concentrated Sulfuric Acid
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Sodium Nitrite

Water

Beaker, stirrer, ice bath

Procedure:

Dissolve 2,3-diamino-5-bromopyridine (0.05 mol) in a mixture of concentrated sulfuric acid

(25 mL) and water (50 mL) in a beaker, cooling to maintain the temperature below 10°C.

Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL) and cool it in an ice bath.

Slowly add the cold sodium nitrite solution to the solution of the diamine, keeping the

temperature below 5°C.

After the addition is complete, stir the mixture in the ice bath for 30 minutes.

Slowly and carefully add the diazonium salt solution to a boiling solution of dilute sulfuric

acid (10% v/v, 200 mL).

Continue boiling for 30 minutes after the addition is complete.

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).

Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under

reduced pressure.

Purify the crude product by recrystallization.
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Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

2,3-Diamino-5-

bromopyridine
188.03 9.4 0.05

Sodium Nitrite 69.00 7.6 0.11

Sulfuric Acid 98.08 - -

Synthetic Route 2: Direct Bromination of Pyridine-
2,3-diol
This route offers a more direct approach to the target molecule.

Diagram of the Synthetic Pathway

Direct Bromination

Pyridine-2,3-diol 5-Bromopyridine-2,3-diol
 Br₂ / Acetic Acid 

Click to download full resolution via product page

Caption: Direct bromination of Pyridine-2,3-diol.

Experimental Protocol
Reagents and Equipment:

Pyridine-2,3-diol

Bromine

Glacial Acetic Acid
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Round-bottom flask with a stirrer and dropping funnel

Procedure:

Dissolve pyridine-2,3-diol (0.1 mol) in glacial acetic acid (100 mL) in a round-bottom flask.

[2]

Add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred

solution at room temperature.[2]

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours,

or until TLC indicates the consumption of the starting material.

Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium

bicarbonate solution).

Collect the precipitate by filtration, wash with water, and dry.

Recrystallize the crude product from an appropriate solvent to obtain pure 5-
Bromopyridine-2,3-diol.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

Pyridine-2,3-diol 111.10 11.11 0.1

Bromine 159.81 15.98 0.1

Acetic Acid 60.05 - -

Conclusion
The synthesis of 5-Bromopyridine-2,3-diol can be successfully achieved through a multi-step

pathway starting from 2-aminopyridine or via a more direct bromination of pyridine-2,3-diol. The

multi-step route is well-defined with established procedures for each intermediate. The direct

bromination offers a shorter route but may require more optimization to control regioselectivity

and yield. The choice of synthetic route will depend on the availability of starting materials,

desired scale, and the laboratory's capabilities. The protocols provided herein offer a
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comprehensive guide for the preparation of this important synthetic building block. Researchers

should always adhere to strict safety protocols when performing these chemical

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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